molecular formula C13H11N3O4 B1584503 1,3-Benzenediol, 5-methyl-4-[(4-nitrophenyl)azo]- CAS No. 607-96-5

1,3-Benzenediol, 5-methyl-4-[(4-nitrophenyl)azo]-

Cat. No. B1584503
CAS RN: 607-96-5
M. Wt: 273.24 g/mol
InChI Key: XDOOUKIUNUWEFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzenediol, 5-methyl-4-[(4-nitrophenyl)azo]- (abbreviated as BMPNA) is a synthetic dye molecule that has been used in a variety of scientific research applications. BMPNA is a stable, water-soluble compound that is easily synthesized and can be used in a variety of lab experiments. BMPNA has been studied extensively due to its unique biochemical and physiological effects, as well as its wide range of applications for scientific research.

Scientific Research Applications

Resorcinol is a phenolic compound with the formula C6H4(OH)2 and is one of three isomeric benzenediols . It has various applications in different fields. For example, it’s used in the production of resins that are used in adhesives and sealants. It’s also used in the pharmaceutical industry for the treatment of various skin conditions .

In addition, a metabolite of 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum have shown potent apoptotic and anti-angiogenesis effects . The study evaluated the in vitro apoptogenic profile of secondary metabolites from the lichen towards cancer cell lines .

  • Pharmaceutical Industry : Resorcinol, also known as 1,3-Benzenediol, is used in the pharmaceutical industry for the treatment of various skin conditions .

  • Production of Resins : Resorcinol is used in the production of resins that are used in adhesives and sealants .

  • Anticancer Agents : A metabolite of 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum have shown potent apoptotic and anti-angiogenesis effects . The study evaluated the in vitro apoptogenic profile of secondary metabolites from the lichen towards cancer cell lines .

  • Biomass Conversion : Selective demethylation reactions of biomass-derived aromatic ether polymers can lead to bio-based lignin chemicals . The selective cleavage of aryl methyl ether moieties of lignin to increase the amount of phenolic hydroxyl groups has recently gained considerable attention .

  • Photographic Developer and Antioxidant : Catechol (1,2-dihydroxybenzene), which is structurally similar to 1,3-Benzenediol, is used as a photographic developer, an analytical reagent, and as an antioxidant . Furthermore, catechol and its derivatives are well suited as adhesion promoters due to their strong and versatile interaction with surfaces .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

5-methyl-4-[(4-nitrophenyl)diazenyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c1-8-6-11(17)7-12(18)13(8)15-14-9-2-4-10(5-3-9)16(19)20/h2-7,17-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOOUKIUNUWEFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060557
Record name 1,3-Benzenediol, 5-methyl-4-[(4-nitrophenyl)azo]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzenediol, 5-methyl-4-[(4-nitrophenyl)azo]-

CAS RN

607-96-5
Record name 5-Methyl-4-[2-(4-nitrophenyl)diazenyl]-1,3-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=607-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenediol, 5-methyl-4-(2-(4-nitrophenyl)diazenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC5066
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5066
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Benzenediol, 5-methyl-4-[2-(4-nitrophenyl)diazenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Benzenediol, 5-methyl-4-[(4-nitrophenyl)azo]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-4-(4-nitrophenylazo)resorcinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.228
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(4-Nitrophenylazo)orcinol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN5WV23CH4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Benzenediol, 5-methyl-4-[(4-nitrophenyl)azo]-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,3-Benzenediol, 5-methyl-4-[(4-nitrophenyl)azo]-
Reactant of Route 3
Reactant of Route 3
1,3-Benzenediol, 5-methyl-4-[(4-nitrophenyl)azo]-
Reactant of Route 4
Reactant of Route 4
1,3-Benzenediol, 5-methyl-4-[(4-nitrophenyl)azo]-
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,3-Benzenediol, 5-methyl-4-[(4-nitrophenyl)azo]-
Reactant of Route 6
Reactant of Route 6
1,3-Benzenediol, 5-methyl-4-[(4-nitrophenyl)azo]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.